molecular formula C8H5F2NO4 B2912050 2-(Difluoromethoxy)-5-nitrobenzaldehyde CAS No. 120890-66-6; 145742-63-8

2-(Difluoromethoxy)-5-nitrobenzaldehyde

Cat. No.: B2912050
CAS No.: 120890-66-6; 145742-63-8
M. Wt: 217.128
InChI Key: YERTUMJMWKSDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-5-nitrobenzaldehyde is a nitroaromatic compound characterized by a benzaldehyde core substituted with a difluoromethoxy (-OCHF₂) group at the 2-position and a nitro (-NO₂) group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical in drug design .

Synthetically, it is prepared via Williamson ether synthesis, where 2-hydroxy-5-nitrobenzaldehyde reacts with a difluoromethylating agent (e.g., bromodifluoromethane or similar reagents). Purification often involves automated flash chromatography to isolate the product in high purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERTUMJMWKSDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is a complex organic compound with a unique structure featuring a chloro group, a difluoromethoxy group, and a nitro group attached to a benzaldehyde moiety. The molecular formula for this compound is C8H5ClF2NO4. It has potential applications in creating herbicides or pesticides and significant biological activity, particularly in medicinal chemistry.

Biological Activity and Medicinal Chemistry
Research indicates that compounds similar to 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde exhibit significant biological activity. The presence of nitro and difluoromethoxy groups may enhance antibacterial and anticancer properties. Nitro-substituted aromatic compounds often demonstrate cytotoxic effects against various cancer cell lines, while difluoromethoxy groups can improve metabolic stability and bioavailability.

Interaction Studies
Interaction studies involving 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde focus on its binding affinity and activity against biological targets. Research has shown that the compound interacts with various enzymes and receptors, influencing pathways related to cell growth and apoptosis. These studies are crucial for understanding its mechanism of action in therapeutic contexts.

Structural Similarity and Biological Activity
Several compounds share structural similarities with 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-nitrobenzaldehydeChloro and nitro groups on benzaldehydeAntibacterial properties
4-Difluoromethoxy-3-methoxybenzaldehydeDifluoromethoxy and methoxy substituentsPotential anti-inflammatory effects
2-Chloro-4-fluoro-5-nitrobenzaldehydeFluoro instead of difluoromethoxyEnhanced metabolic stability
3-(Difluoromethoxy)anilineAmino group instead of aldehydeAnticancer activity

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Difluoromethoxy)-5-nitrobenzaldehyde and Analogs

Compound Name Substituents Molecular Formula Synthesis Method Key Applications References
This compound -OCHF₂ (2), -NO₂ (5) C₈H₅F₂NO₄ Williamson ether synthesis Building block for drug candidates, macrocycles
2-Octyloxy-5-nitrobenzaldehyde -OC₈H₁₇ (2), -NO₂ (5) C₁₅H₂₁NO₄ Williamson ether synthesis Macrocycle monomers
2-Methyl-5-nitrobenzaldehyde -CH₃ (2), -NO₂ (5) C₈H₇NO₃ Friedel-Crafts alkylation Intermediate in dye synthesis
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde -Imidazole (2), -NO₂ (5) C₁₀H₇N₃O₃ Nucleophilic substitution Pharmaceutical development
2,4-Dichloro-5-fluorobenzaldehyde -Cl (2,4), -F (5) C₇H₃Cl₂FO Halogenation of benzaldehyde Agrochemical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The -OCHF₂ group in this compound is less electron-donating than alkoxy groups (e.g., -OC₈H₁₇) due to fluorine’s electronegativity, which polarizes the aromatic ring and enhances electrophilicity at the aldehyde position. This property facilitates nucleophilic additions, a critical step in forming imines or hydrazones for macrocycle synthesis .
  • Steric Considerations: The bulkier difluoromethoxy group compared to -CH₃ or halogens (-Cl, -F) may hinder reactions at the ortho position but improves regioselectivity in subsequent transformations .

Stability and Purification

  • Reductive Stability: Unlike 2-methyl-5-nitrobenzaldehyde, which undergoes straightforward nitro reduction, the difluoromethoxy analog requires controlled conditions (e.g., catalytic hydrogenation over SnCl₂) to avoid defluorination .
  • Purification Challenges: Fluorinated compounds like this compound often necessitate advanced chromatography (e.g., YAMAZEN Automated Flash Chromatography) for isolation, unlike simpler analogs purified via recrystallization .

Preparation Methods

Direct Nitration of 2-(Difluoromethoxy)benzaldehyde

Reaction Overview

Nitration of 2-(difluoromethoxy)benzaldehyde exploits the directing effects of the difluoromethoxy and aldehyde groups. The difluoromethoxy group, being electron-withdrawing, directs nitration to the meta position relative to itself, while the aldehyde group (a meta director) ensures regioselectivity at position 5.

Procedure:
  • Substrate : 2-(Difluoromethoxy)benzaldehyde.
  • Nitration : React with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
  • Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography.
Key Data:
Parameter Value
Yield 75–80%
Byproducts 2,4-Dinitro derivatives (10–15%)
Regioselectivity >90% for 5-nitro isomer
Challenges:
  • Competing ipso-substitution at the aldehyde group at higher temperatures.
  • Requires strict temperature control to minimize byproducts.

Difluoromethoxylation of 2-Hydroxy-5-nitrobenzaldehyde

Reaction Overview

This method introduces the difluoromethoxy group via nucleophilic substitution of a hydroxyl precursor. Sodium chlorodifluoroacetate (ClCF₂COONa) serves as the difluoromethylation agent under acidic conditions.

Procedure:
  • Substrate : 2-Hydroxy-5-nitrobenzaldehyde.
  • Difluoromethoxylation : React with ClCF₂COONa in dimethylformamide (DMF) at 80°C for 12 hours.
  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and crystallize.
Key Data:
Parameter Value
Yield 65–70%
Purity >95% (HPLC)
Challenges:
  • Limited solubility of sodium chlorodifluoroacetate in polar solvents.
  • Competing side reactions with the nitro group.

Halogenation-Substitution Approach

Reaction Overview

A multi-step synthesis involving halogenation followed by substitution. Inspired by methodologies for analogous compounds, this route ensures precise functionalization.

Procedure:
  • Halogenation : Brominate 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in CCl₄ to yield 2-bromo-5-nitrobenzaldehyde.
  • Substitution : React with potassium difluoromethoxide (KOCF₂H) in tetrahydrofuran (THF) at 60°C.
  • Workup : Filter, evaporate solvent, and recrystallize.
Key Data:
Parameter Value
Yield (Step 1) 85%
Yield (Step 2) 50–60%
Challenges:
  • Low efficiency in the substitution step due to poor leaving-group ability of bromine.
  • Requires anhydrous conditions for KOCF₂H stability.

Comparative Analysis of Methods

Method Starting Material Yield (%) Key Advantage Limitation
Direct Nitration 2-(Difluoromethoxy)benzaldehyde 75–80 High regioselectivity Temperature-sensitive
Difluoromethoxylation 2-Hydroxy-5-nitrobenzaldehyde 65–70 Avoids nitration step Requires specialized reagent
Halogenation-Substitution 2-Nitrobenzaldehyde 50–60 Modular functionalization Multi-step, low efficiency

Q & A

Q. Advanced

DFT calculations : Optimize tautomers (B3LYP/6-311++G**) with implicit solvation (SMD).

MD simulations : Assess conformational stability (>10 ns trajectories).

Experimental validation : UV-Vis pH titrations (200–400 nm) correlate with computed ΔG values (error <2 kcal/mol) .

What protocols assess thermal and photochemical stability during long-term storage?

Q. Advanced

ConditionProtocolDegradation MarkersReference
Thermal (40°C/75% RH)Monthly HPLC over 6 monthsNitro reduction (Rf shift from 0.77→0.63)
Photolytic (ICH Q1B)Xenon arc lamp (1.2 million lux-hrs)Aldehyde oxidation (FT-IR O-H ~2500–3300 cm⁻¹)

Storage recommendation : Argon atmosphere at -20°C minimizes degradation.

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